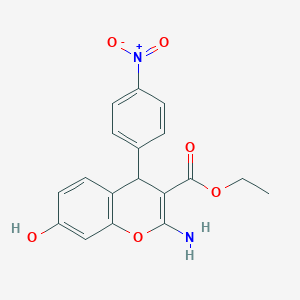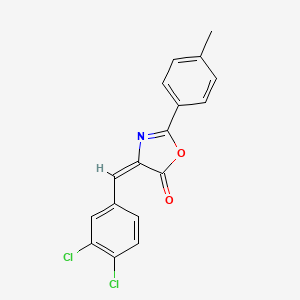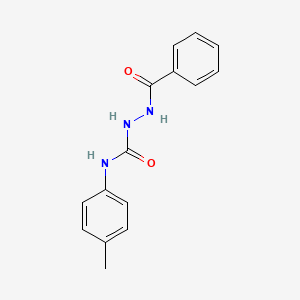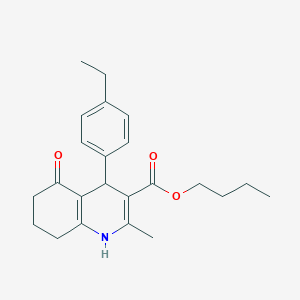
ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
描述
WAY-300916 是一种有效的胰岛素调节氨肽酶 (IRAP) 抑制剂。 该化合物在与认知和记忆障碍相关的研究中显示出巨大潜力 .
准备方法
合成路线和反应条件
WAY-300916 的合成涉及多个步骤,从市售的起始原料开始。合成路线通常包括通过各种有机反应(如缩合、环化和官能团转化)形成关键中间体。特定反应条件(如温度、溶剂和催化剂)经过优化以实现最终产物的较高产率和纯度。
工业生产方法
WAY-300916 的工业生产可能涉及放大实验室合成程序。这包括优化大型反应的反应条件,确保一致的质量和产率,并实施纯化技术(如结晶或色谱法)以获得最终产物的纯形式。
化学反应分析
反应类型
WAY-300916 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
取代: WAY-300916 可以发生取代反应,其中一个官能团被另一个官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺。
科学研究应用
WAY-300916 有几种科学研究应用,包括:
化学: 用作工具化合物来研究 IRAP 的抑制及其对各种生化途径的影响。
生物学: 研究其在调节认知功能和记忆过程中的作用。
医学: 治疗认知障碍和记忆相关疾病的潜在治疗应用。
工业: 用于开发针对 IRAP 的新药物。
作用机制
WAY-300916 通过抑制胰岛素调节氨肽酶 (IRAP) 的活性发挥其作用。这种抑制影响了参与认知功能和记忆的肽的加工。分子靶标包括 IRAP 的活性位点,WAY-300916 在该位点结合并阻止酶与其天然底物相互作用。
相似化合物的比较
类似化合物
氨肽酶-IN-1: 另一种有效的 IRAP 抑制剂,在认知研究中具有类似的应用。
化合物 16o: 以其对 IRAP 的抑制作用和潜在的治疗应用而闻名。
独特性
WAY-300916 由于其作为 IRAP 抑制剂的特定结合亲和力和效力而独一无二。与类似化合物相比,它在功效和选择性方面可能具有独特的优势,使其成为科学研究和潜在治疗开发中的宝贵工具。
属性
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-3-5-11(6-4-10)20(23)24)13-8-7-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTAMBMUQWHXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are aminopeptidases?
A1: Aminopeptidases are enzymes that cleave amino acids from the amino-terminal (N-terminal) end of proteins or peptides.
Q2: What is the biological significance of aminopeptidases?
A2: They play crucial roles in various biological processes, including:
- Protein maturation and degradation: [, , , ]
- Regulation of peptide hormone activity: [, ]
- Immune response and antigen presentation: [, , , ]
- Digestion and nutrient absorption: [, ]
Q3: How are aminopeptidases classified?
A3: Aminopeptidases are classified based on their substrate specificity, catalytic mechanism, and structural features. Some common types include:
- Leucine aminopeptidases (LAPs): These enzymes preferentially cleave leucine residues from the N-terminus. [, , , ]
- Alanine aminopeptidases (AAPs): They preferentially cleave alanine residues from the N-terminus. []
- Aspartyl aminopeptidases: These enzymes specifically cleave aspartate residues from the N-terminus. []
Q4: What is the therapeutic potential of aminopeptidases?
A4: Aminopeptidases are promising drug targets for various diseases, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)
![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


![N-[4-(acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)
![(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5169512.png)
![1-[(2-methoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B5169518.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
